molecular formula C22H40O4 B13963872 Bis(3-methyl-1-(2-methylpropyl)butyl) maleate CAS No. 53926-30-0

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate

Cat. No.: B13963872
CAS No.: 53926-30-0
M. Wt: 368.5 g/mol
InChI Key: UKKYKDNJYATJBV-KTKRTIGZSA-N
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Description

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is an organic compound with the molecular formula C22H40O4 and a molecular weight of 368.55 g/mol . It is a diester of maleic acid and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate typically involves the esterification of maleic acid with 3-methyl-1-(2-methylpropyl)butanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release maleic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structural properties allow it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) maleate
  • Bis(2-methylpropyl) maleate
  • Bis(3-methylbutyl) maleate

Uniqueness

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .

Properties

CAS No.

53926-30-0

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

bis(2,6-dimethylheptan-4-yl) (Z)-but-2-enedioate

InChI

InChI=1S/C22H40O4/c1-15(2)11-19(12-16(3)4)25-21(23)9-10-22(24)26-20(13-17(5)6)14-18(7)8/h9-10,15-20H,11-14H2,1-8H3/b10-9-

InChI Key

UKKYKDNJYATJBV-KTKRTIGZSA-N

Isomeric SMILES

CC(C)CC(CC(C)C)OC(=O)/C=C\C(=O)OC(CC(C)C)CC(C)C

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)C=CC(=O)OC(CC(C)C)CC(C)C

Origin of Product

United States

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